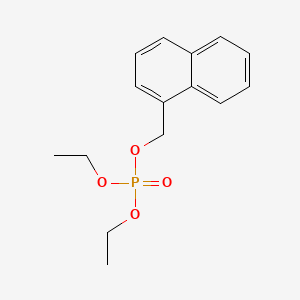

Diethyl 1-naphthylmethyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64050-53-9 |

|---|---|

Molecular Formula |

C15H19O4P |

Molecular Weight |

294.28 g/mol |

IUPAC Name |

diethyl naphthalen-1-ylmethyl phosphate |

InChI |

InChI=1S/C15H19O4P/c1-3-17-20(16,18-4-2)19-12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 |

InChI Key |

DSUPAEWIYDJKQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Overview of Organophosphorus Compounds: Phosphonates in Modern Synthesis

Organophosphorus compounds, a broad class of organic molecules containing a carbon-phosphorus bond, are integral to numerous areas of science and industry. frontiersin.orgnih.gov Within this family, phosphonates, which are characterized by a C−PO(OR)2 group, have emerged as particularly important. wikipedia.org They are structurally related to phosphonic acids and are noted for their tetrahedral phosphorus centers. wikipedia.org

In modern organic synthesis, phosphonates are renowned for their versatility. frontiersin.org They are extensively used as reagents in a variety of chemical transformations, most notably in the Horner-Wadsworth-Emmons reaction to form alkenes with high stereoselectivity. orgsyn.org Beyond their role in olefination reactions, phosphonates are also employed in cross-coupling reactions, C-H activation, and as precursors for other functional groups. nih.gov The sulfone group, often used in conjunction with phosphonates, is a well-known activating group that facilitates the creation of a wide range of functionalized products. orgsyn.org

The significance of organophosphorus compounds extends to medicinal chemistry, where they are used as stable bioisosteres for phosphates in drug design, and to materials science, where they find application as fire retardants. frontiersin.orgwikipedia.org

Historical Context and Evolution of Research on Phosphonate Esters

The study of phosphonate (B1237965) esters has a rich history, with foundational synthesis methods dating back many years. A key development in the preparation of phosphonate esters is the Michaelis-Arbuzov reaction. wikipedia.orgyoutube.com This reaction involves the conversion of a trialkyl phosphite (B83602) to a phosphonate ester, a process often catalyzed by an alkyl halide. wikipedia.orgyoutube.com Another classical method is the Michaelis–Becker reaction, where a hydrogen phosphonate diester is deprotonated and then alkylated. wikipedia.org

Research into phosphonates gained significant momentum with the discovery of their utility in olefination reactions, providing a powerful alternative to the Wittig reaction. The Horner-Wadsworth-Emmons modification, in particular, offers advantages in terms of reagent stability and the stereochemical control of the resulting alkene.

In more recent decades, research has focused on expanding the synthetic utility of phosphonates. This includes the development of new catalytic methods for their synthesis and their application in more complex chemical transformations. ncl.ac.uk The use of phosphonate esters as prodrugs has also become an area of intense investigation, particularly for delivering phosphonic acid drugs that are otherwise poorly absorbed due to their negative charge at physiological pH. nih.gov The first use of an acyloxyalkyl ester to protect fosfomycin (B1673569) in 1969 marked a significant milestone in this area. nih.gov

Significance of Diethyl 1 Naphthylmethylphosphonate As a Versatile Synthetic Intermediate

Diethyl 1-naphthylmethylphosphonate is a valuable intermediate in organic synthesis, primarily due to the reactivity of the phosphonate (B1237965) group and the influence of the naphthyl moiety. It is commonly used in the synthesis of a variety of organic compounds, including those with potential applications in pharmaceuticals and dyes.

A primary application of this compound is in the Horner-Wadsworth-Emmons reaction. The carbanion generated by deprotonation of the methylene (B1212753) bridge adjacent to the phosphorus atom can react with aldehydes and ketones to form vinylnaphthalenes. The bulky naphthyl group can influence the stereochemical outcome of these reactions.

Furthermore, Diethyl 1-naphthylmethylphosphonate can serve as a precursor for other phosphonate derivatives. The ester groups can be hydrolyzed to the corresponding phosphonic acid, or the entire phosphonate moiety can be modified. The synthesis of this compound is typically achieved through the reaction of diethyl phosphite (B83602) with 1-(chloromethyl)naphthalene (B51744) or a similar electrophilic naphthalene (B1677914) derivative, often under basic conditions.

Below is a table summarizing some of the key physical and chemical properties of Diethyl 1-naphthylmethylphosphonate:

| Property | Value |

| CAS Number | 53575-08-9 |

| Molecular Formula | C15H19O3P |

| Molar Mass | 278.28 g/mol |

| Appearance | Clear yellow liquid |

| Boiling Point | 202-205 °C (0.2 mmHg) |

| Density | 1.146 g/cm³ |

| Refractive Index | 1.564-1.568 |

Note: The data in this table is compiled from multiple sources. echemi.comnih.govchem960.com

Scope of Academic Inquiry into Diethyl 1 Naphthylmethylphosphonate Chemistry

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds, stands as a principal method for synthesizing diethyl 1-naphthylmethylphosphonate. nih.govwikipedia.org This reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

Classical Synthesis from 1-(Chloromethyl)naphthalene (B51744) and Triethyl Phosphite

The classical and most direct synthesis of diethyl 1-naphthylmethylphosphonate is achieved through the Michaelis-Arbuzov reaction between 1-(chloromethyl)naphthalene and triethyl phosphite. wikipedia.orgorganic-chemistry.org The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the chloromethyl group in 1-(chloromethyl)naphthalene. wikipedia.org This step forms a quasi-phosphonium salt intermediate. Subsequently, a dealkylation step occurs, where the chloride ion attacks one of the ethyl groups of the phosphonium (B103445) salt, yielding the final product, diethyl 1-naphthylmethylphosphonate, and ethyl chloride as a byproduct.

This reaction is a well-established and efficient method for creating the P-C bond in the target molecule. nih.gov

Modified Literature Procedures and Yield Optimization in Michaelis-Arbuzov Reactions

While the classical Michaelis-Arbuzov reaction is effective, various modifications have been developed to enhance yields and expand the reaction's scope. nih.gov These modifications often focus on the use of catalysts or alternative reaction conditions. For instance, Lewis acids can be employed to mediate the reaction, sometimes allowing it to proceed at room temperature. organic-chemistry.org

Optimization of reaction conditions is crucial for maximizing the yield of diethyl 1-naphthylmethylphosphonate. Factors such as temperature, reaction time, and the purity of reactants significantly influence the outcome. For some substrates, microwave-assisted synthesis has been shown to reduce reaction times and improve yields. nih.gov Another approach to potentially improve yields in related reactions involves the slow, portion-wise addition of the phosphite to an excess of the alkyl halide to favor the formation of the desired monosubstituted product. researchgate.net

Influence of Reaction Conditions on Diethyl 1-Naphthylmethylphosphonate Yield and Purity

The yield and purity of diethyl 1-naphthylmethylphosphonate are highly dependent on the specific conditions of the Michaelis-Arbuzov reaction. Key parameters that influence the outcome include:

Temperature: Higher temperatures can sometimes favor the desired Arbuzov product over potential side products, such as those formed in the competing Perkow reaction, although this is more relevant for α-halo ketones. wikipedia.org However, excessively high temperatures may lead to decomposition.

Solvent: The choice of solvent can affect the reaction rate and selectivity.

Careful control of these variables is essential for achieving a high yield of pure diethyl 1-naphthylmethylphosphonate.

Alternative Synthetic Routes to Diethyl 1-Naphthylmethylphosphonate

Beyond the Michaelis-Arbuzov reaction, alternative methods have been explored for the synthesis of diethyl 1-naphthylmethylphosphonate.

Preparation via Reaction of 1-Naphthalenemethanol (B1198782) with Diethyl Phosphite in the Presence of a Catalyst

An alternative, greener approach involves the reaction of 1-naphthalenemethanol with diethyl phosphite. nih.gov This method avoids the use of alkyl halides. The reaction is typically catalyzed, for instance by tetrabutylammonium (B224687) iodide, to facilitate the conversion. nih.gov This type of reaction represents a more environmentally friendly pathway to phosphonates.

Reported Synthesis from Diethyl Phosphate (B84403) and 1-Naphthyl Methyl Ether

A reported method for the preparation of diethyl 1-naphthylmethylphosphonate involves the reaction of diethyl phosphate with 1-naphthyl methyl ether. This reaction is typically carried out under alkaline conditions and in an inert atmosphere to prevent interference from moisture and air.

Use of Greener Catalysts and Solvents

The development of sustainable catalytic systems and the use of environmentally benign solvents are central to green chemistry.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reactions are not compatible with water, recent research has focused on developing water-tolerant catalytic systems for phosphonate synthesis.

Polyethylene Glycol (PEG) as a Solvent and Catalyst: Polyethylene glycol (PEG) has emerged as a promising green reaction medium. It is non-toxic, biodegradable, inexpensive, and recyclable. In some cases, PEG can also act as a phase-transfer catalyst, enhancing reaction rates. For instance, an efficient and sustainable protocol for the synthesis of benzyl (B1604629) phosphonates has been developed using a PEG/KI catalytic system at room temperature.

Table 2: Overview of Green Chemistry Approaches in Phosphonate Synthesis

| Green Chemistry Approach | Description | Key Advantages |

| Ultrasound-Assisted Synthesis | Utilizes high-frequency sound waves to initiate and accelerate reactions. | Increased reaction rates, higher yields, can be performed solvent-free and catalyst-free. |

| Microwave-Promoted Synthesis | Employs microwave radiation for rapid and efficient heating of the reaction mixture. | Drastically reduced reaction times, improved yields, often solvent-free. |

| Greener Solvents (e.g., Water) | Replaces hazardous organic solvents with environmentally benign alternatives. | Reduced toxicity and environmental impact, increased safety. |

| Green Catalytic Systems (e.g., PEG) | Utilizes non-toxic, recyclable solvents and catalysts. | Mild reaction conditions, cost-effectiveness, environmental friendliness. |

Detailed Reaction Mechanisms of Diethyl 1-Naphthylmethylphosphonate Formation

The synthesis of diethyl 1-naphthylmethylphosphonate is most notably achieved through the Michaelis-Arbuzov reaction, a cornerstone of phosphorus-carbon bond formation. wikipedia.orgsynarchive.com

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, facilitates the synthesis of phosphonates from trialkyl phosphites and alkyl halides. wikipedia.orgsynarchive.com The reaction proceeds through a well-established two-step mechanism.

The mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom in a trialkyl phosphite (e.g., triethyl phosphite) on the electrophilic carbon of an alkyl halide (in this case, 1-(halomethyl)naphthalene). wikipedia.org This SN2 attack results in the displacement of the halide ion and the formation of a tetra-coordinated trialkoxyphosphonium salt intermediate. wikipedia.org

In the second step, the displaced halide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of the alkoxy groups on the phosphonium intermediate. This leads to the cleavage of an oxygen-carbon bond, yielding the final pentavalent dialkyl phosphonate product (diethyl 1-naphthylmethylphosphonate) and an alkyl halide byproduct (e.g., ethyl halide). wikipedia.orgnih.gov The formation of the stable phosphoryl (P=O) double bond is a key driving force for this dealkylation step.

Step 1: Nucleophilic Attack (SN2) (EtO)₃P + X-CH₂-C₁₀H₇ → [(EtO)₃P-CH₂-C₁₀H₇]⁺X⁻ (Triethyl phosphite + 1-(Halomethyl)naphthalene → Triethoxy(1-naphthylmethyl)phosphonium halide)

Step 2: Dealkylation (SN2) [(EtO)₃P-CH₂-C₁₀H₇]⁺X⁻ → (EtO)₂P(O)-CH₂-C₁₀H₇ + EtX (Triethoxy(1-naphthylmethyl)phosphonium halide → Diethyl 1-naphthylmethylphosphonate + Ethyl halide)

The reaction conditions can be optimized to improve yields and minimize side reactions. A variety of catalysts and solvents can be employed, as illustrated in the following table.

Table 1: Illustrative Reaction Conditions for Michaelis-Arbuzov Type Reactions

| Reactant 1 | Reactant 2 | Catalyst / Additive | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Triethyl phosphite | Benzyl Bromide | n-Bu₄NI | None | 125 °C | >99% |

| Triethyl phosphite | Benzyl Bromide | n-Bu₄NI | Toluene | 125 °C | 35% |

| Triethyl phosphite | Benzyl Bromide | KI | None | 125 °C | 55% |

This table presents generalized conditions for Michaelis-Arbuzov and related reactions to illustrate typical parameters. Yields are highly substrate-dependent. rsc.orggoogle.com

Understanding Carbanion Generation from Diethyl 1-Naphthylmethylphosphonate

The methylene (B1212753) bridge (-CH₂-) in diethyl 1-naphthylmethylphosphonate is rendered acidic by the adjacent electron-withdrawing phosphonate group. This allows for the generation of a phosphonate-stabilized carbanion, a key intermediate for olefination reactions. nrochemistry.comwikipedia.org

The first step in generating the reactive carbanion is the deprotonation of the phosphonate at the α-carbon. wikipedia.org Strong bases are required for this process, with organolithium reagents like n-butyllithium (BuLi) being particularly effective. organic-chemistry.org The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to prevent side reactions.

The organolithium reagent abstracts a proton from the methylene group adjacent to the phosphorus atom, creating a nucleophilic phosphonate-stabilized carbanion and a lithium counterion. wikipedia.orgorganic-chemistry.org

(EtO)₂P(O)-CH₂-C₁₀H₇ + BuLi → [(EtO)₂P(O)-CH-C₁₀H₇]⁻Li⁺ + BuH

Phosphonate-stabilized carbanions, such as the one derived from diethyl 1-naphthylmethylphosphonate, are key reagents in the Horner-Wadsworth-Emmons reaction. wikipedia.org Their reactivity is distinct from the phosphonium ylides used in the classic Wittig reaction.

Nucleophilicity and Basicity : Phosphonate-stabilized carbanions are generally more nucleophilic but less basic than their phosphonium ylide counterparts. wikipedia.orgharvard.edu This enhanced nucleophilicity allows them to react efficiently with a wide range of aldehydes and ketones.

Stability : The negative charge of the carbanion is stabilized by delocalization onto the adjacent phosphoryl group (P=O). This resonance stabilization contributes to their relatively high stability compared to non-stabilized carbanions.

Utility : Unlike many Wittig ylides, the dialkylphosphate salt byproduct formed after the reaction is water-soluble, which greatly simplifies purification of the final alkene product through simple aqueous extraction. wikipedia.orgharvard.edu

Mechanistic Insights into Horner-Wadsworth-Emmons Olefination Involving Diethyl 1-Naphthylmethylphosphonate

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.org The reaction utilizes a phosphonate-stabilized carbanion to convert an aldehyde or ketone into an alkene. slideshare.net

The mechanism, following the initial deprotonation, involves several key steps: nrochemistry.comwikipedia.org

Nucleophilic Addition : The phosphonate carbanion generated from diethyl 1-naphthylmethylphosphonate acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and results in the formation of a tetrahedral betaine-like intermediate. wikipedia.org

Oxaphosphetane Formation : The initial adduct rapidly undergoes intramolecular cyclization. The oxygen anion attacks the electrophilic phosphorus atom to form a four-membered ring intermediate known as an oxaphosphetane.

Elimination : The oxaphosphetane intermediate is unstable and collapses in a syn-elimination process. The phosphorus-carbon and oxygen-carbon bonds break, leading to the formation of a new carbon-carbon double bond (the alkene) and a water-soluble dialkyl phosphate salt byproduct. nrochemistry.com

The stereochemical outcome of the HWE reaction is largely dictated by steric factors in the initial nucleophilic addition step. The transition state leading to the (E)-alkene is generally lower in energy and more sterically favored than the one leading to the (Z)-alkene, resulting in a predominance of the E-isomer in the final product mixture. nrochemistry.comorganic-chemistry.org

Nucleophilic Reactions of Diethyl 1-Naphthylmethylphosphonate-Derived Carbanions

The methylene group adjacent to the phosphonate and naphthyl moieties in Diethyl 1-naphthylmethylphosphonate is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic species is central to a variety of carbon-carbon bond-forming reactions.

Horner-Wadsworth-Emmons (HWE) Olefination with Carbonyl Compounds

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, wherein a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an olefin. numberanalytics.comwikipedia.org The carbanion derived from Diethyl 1-naphthylmethylphosphonate readily participates in this reaction, offering a reliable method for introducing the 1-naphthylmethylidene moiety into various molecular frameworks. conicet.gov.ar The phosphonate carbanion is generated by treating the phosphonate ester with a base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi). alfa-chemistry.comorganic-chemistry.org This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone, initiating the reaction sequence. wikipedia.orgnrochemistry.com

A significant advantage of the HWE reaction is the nature of its byproduct. Unlike the Wittig reaction, which produces triphenylphosphine (B44618) oxide that can be challenging to separate from the desired product, the HWE reaction yields a water-soluble dialkyl phosphate salt, which is easily removed by aqueous extraction. alfa-chemistry.comorganic-chemistry.orgyoutube.com The phosphonate carbanion used in the HWE reaction is generally more nucleophilic than the corresponding ylide in the Wittig reaction, allowing it to react efficiently even with hindered ketones. nrochemistry.comyoutube.com

Stereoselectivity and Regioselectivity in HWE Reactions

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer). wikipedia.orgalfa-chemistry.comorganic-chemistry.org This selectivity is generally attributed to thermodynamic control, where the transition state leading to the (E)-alkene is sterically favored and lower in energy. organic-chemistry.orgnrochemistry.com Several factors can influence the stereochemical outcome:

Reactant Structure: The steric bulk of both the phosphonate, specifically the substituents on the phosphorus atom, and the carbonyl compound can affect the E/Z ratio. numberanalytics.comwikipedia.org Aromatic aldehydes, for instance, almost exclusively yield (E)-alkenes in reactions with α-branched phosphonates. wikipedia.org

Reaction Conditions: Higher reaction temperatures tend to increase the proportion of the (E)-isomer by ensuring the intermediates can equilibrate to the most stable arrangement. wikipedia.org

Base and Metal Cations: The choice of base and the corresponding metal cation can influence stereoselectivity. Studies have shown that for some systems, lithium salts provide higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org

For the synthesis of (Z)-alkenes, a modification known as the Still-Gennari olefination can be employed. This variation uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., potassium hexamethyldisilazide (KHMDS) in THF with a crown ether) to accelerate the elimination step and favor the kinetic (Z)-product. nrochemistry.comyoutube.com

| Factor | Influence on Stereoselectivity in HWE Reactions |

| Phosphonate Structure | Bulky substituents on the phosphonate can enhance (E)-selectivity. numberanalytics.com |

| Carbonyl Structure | Increased steric bulk of the aldehyde generally favors (E)-alkene formation. wikipedia.org |

| Temperature | Higher temperatures often lead to higher (E)-selectivity. wikipedia.org |

| Base/Cation | The nature of the metal cation can impact the E/Z ratio, with Li+ sometimes favoring E-isomers more than Na+ or K+. wikipedia.org |

| Additives | Additives like lithium chloride can be used in base-sensitive cases (Masamune-Roush conditions). nrochemistry.com |

| Still-Gennari Modification | Use of electron-withdrawing phosphonates and specific bases (e.g., KHMDS) favors (Z)-alkene formation. nrochemistry.comyoutube.com |

Comparison with Wittig Olefination for Naphthylmethyl Systems

When considering the synthesis of naphthyl-substituted alkenes, both the HWE and Wittig reactions are viable options, but they present distinct advantages and disadvantages.

Key Differences between HWE and Wittig Reactions:

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

| Phosphorus Reagent | Phosphonate Ester | Phosphonium Salt |

| Nucleophile | Anionic carbanion (more nucleophilic) youtube.com | Neutral ylide youtube.com |

| Byproduct | Water-soluble phosphate ester (easy removal) alfa-chemistry.comyoutube.com | Triphenylphosphine oxide (often difficult to separate) youtube.com |

| Stereoselectivity | Generally high (E)-selectivity (thermodynamically controlled) wikipedia.orgconicet.gov.ar | Varies; stabilized ylides give (E), non-stabilized give (Z) |

| Reactivity | Reacts well with a wide range of aldehydes and ketones, including hindered ones. nrochemistry.com | Less reactive towards hindered ketones. |

| Reagent Modification | The phosphonate can be further alkylated before the olefination step. youtube.com | The phosphonium salt is typically not modified further before reaction. youtube.com |

For the synthesis of alkenes from Diethyl 1-naphthylmethylphosphonate, the HWE reaction is often preferred due to the straightforward removal of the phosphate byproduct and the typically high (E)-selectivity. alfa-chemistry.comyoutube.com The increased nucleophilicity of the phosphonate carbanion is also a significant advantage. youtube.com

Additions to Imines and Related Electrophiles (General Phosphonate Reactivity)

The carbanion generated from phosphonate esters is not limited to reactions with carbonyls; it can also undergo nucleophilic addition to other electrophiles, such as imines. The addition of carbanions to imines is a fundamental method for synthesizing α-branched amines, which are important structural motifs in many bioactive molecules. wiley-vch.de

The electrophilicity of the imine is a critical factor for a successful reaction. To enhance reactivity, the nitrogen atom of the imine is often substituted with an electron-withdrawing group, such as a phosphinoyl or sulfonyl group. wiley-vch.de This activation increases the susceptibility of the imine carbon to nucleophilic attack. wiley-vch.de The reaction involves the 1,2-addition of the phosphonate carbanion to the C=N double bond, forming an adduct which, after workup and potential cleavage of the activating group, yields the corresponding amine. wiley-vch.denih.gov This general reactivity of phosphonate carbanions is applicable to the carbanion derived from Diethyl 1-naphthylmethylphosphonate for the synthesis of complex amine structures.

Functional Group Transformations of the Phosphonate Moiety

Beyond the reactions of its carbanion, the phosphonate group in Diethyl 1-naphthylmethylphosphonate can itself be the site of chemical transformations.

Oxidation Reactions of the Phosphonate Ester

Phosphonate esters exist in the pentavalent phosphorus(V) oxidation state. While they are generally stable, transformations involving the phosphorus center are well-documented in phosphorus chemistry. More relevant to phosphonate synthesis and modification is the oxidation of related phosphorus(III) precursors, such as H-phosphonates (dialkyl phosphites). H-phosphonates exist in equilibrium between a tetracoordinate P(V) form and a tricoordinate P(III) phosphite form. The P(III) form, with its lone pair of electrons, is susceptible to oxidation. This oxidation is a key step in the synthesis of many phosphate and phosphonate analogs. Common oxidizing agents include iodine in the presence of water or various peroxides. Although Diethyl 1-naphthylmethylphosphonate is already a P(V) species, understanding these oxidative transformations is crucial in the broader context of synthesizing modified phosphonate derivatives. For instance, a one-pot procedure involving activation, coupling, and subsequent oxidation of precursor compounds can be used to generate various phosphonate esters. acs.org

Hydrolysis and Transesterification Reactions

The ester linkages in Diethyl 1-naphthylmethylphosphonate are susceptible to cleavage through hydrolysis and transesterification reactions, which are typically catalyzed by acids or bases.

Hydrolysis: The hydrolysis of diethyl phosphonates, such as Diethyl 1-naphthylmethylphosphonate, proceeds in a stepwise manner to first yield the monoester, ethyl 1-naphthylmethylphosphonic acid, and subsequently the fully hydrolyzed 1-naphthylmethylphosphonic acid. This process can be catalyzed by both acids and bases.

Under acidic conditions, the reaction is typically carried out by refluxing with a strong acid like hydrochloric acid. The mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water. Studies on analogous diethyl benzylphosphonates have shown that electron-withdrawing substituents on the aromatic ring can increase the rate of hydrolysis, while electron-donating groups slow it down. nih.gov

Base-catalyzed hydrolysis, often referred to as saponification, is generally faster and proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. ucoz.comyoutube.com This reaction is typically irreversible as the resulting phosphonate salt is deprotonated under the basic conditions. ucoz.com The rate of base-catalyzed hydrolysis is sensitive to steric hindrance around the phosphorus center. nih.gov

| Reaction Type | Typical Conditions | Products |

| Acid-Catalyzed Hydrolysis | Reflux with concentrated HCl or HBr | Ethyl 1-naphthylmethylphosphonic acid, 1-Naphthylmethylphosphonic acid |

| Base-Catalyzed Hydrolysis | Heating with aqueous NaOH or KOH | Sodium salt of Ethyl 1-naphthylmethylphosphonic acid, Sodium salt of 1-Naphthylmethylphosphonic acid |

Transesterification: Diethyl 1-naphthylmethylphosphonate can undergo transesterification in the presence of other alcohols, leading to the exchange of the ethyl groups. This reaction is also catalyzed by acids or bases. For instance, reaction with an excess of another alcohol, such as methanol (B129727), in the presence of a catalyst like sodium methoxide, would be expected to yield dimethyl 1-naphthylmethylphosphonate. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the displaced ethanol. researchgate.netnih.govresearchgate.net

| Reactant Alcohol | Catalyst | Expected Product |

| Methanol | Sodium Methoxide | Dimethyl 1-naphthylmethylphosphonate |

| Propanol | Acid or Base | Dipropyl 1-naphthylmethylphosphonate |

| Phenol | Acid or Base | Diphenyl 1-naphthylmethylphosphonate |

Reactivity of the Naphthylmethyl Moiety

The naphthylmethyl group of the molecule offers several sites for chemical modification, including the aromatic naphthalene (B1677914) ring and the benzylic methylene bridge.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing 1-methylphosphonate group. The phosphonomethyl group, -CH₂P(O)(OEt)₂, is generally considered to be deactivating and meta-directing in benzene (B151609) systems due to its electron-withdrawing nature. However, in the naphthalene system, the regioselectivity is more complex.

Electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. youtube.com When a substituent is present at the 1-position, as in Diethyl 1-naphthylmethylphosphonate, the incoming electrophile is generally directed to the 4-position of the same ring. scirp.org

Nitration: Nitration of 1-substituted naphthalenes, such as 1-methylnaphthalene (B46632), with a mixture of nitric acid and sulfuric acid typically yields the 4-nitro derivative as the major product. youtube.comquora.comulisboa.ptrsc.org By analogy, the nitration of Diethyl 1-naphthylmethylphosphonate is expected to primarily yield Diethyl (4-nitro-1-naphthyl)methylphosphonate.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of 1-substituted naphthalenes with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, like aluminum chloride, also predominantly results in substitution at the 4-position. scirp.orgmyttex.netgoogle.comgoogle.com Therefore, acylation of Diethyl 1-naphthylmethylphosphonate with an acylating agent such as acetyl chloride would be predicted to give Diethyl (4-acetyl-1-naphthyl)methylphosphonate.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | Diethyl (4-nitro-1-naphthyl)methylphosphonate |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Diethyl (4-acyl-1-naphthyl)methylphosphonate |

| Halogenation | Br₂ / FeBr₃ | Diethyl (4-bromo-1-naphthyl)methylphosphonate |

Side Chain Modification Reactions

The methylene bridge of the naphthylmethyl group is activated by both the adjacent naphthalene ring and the phosphonate group, making it a site for various chemical transformations.

Horner-Wadsworth-Emmons Reaction: A key reaction involving the methylene group is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.netyoutube.com This involves the deprotonation of the methylene carbon with a strong base (e.g., sodium hydride) to form a phosphonate carbanion. This carbanion is a potent nucleophile that reacts with aldehydes or ketones to form an alkene, typically with high E-stereoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For example, reaction of the lithiated phosphonate with benzaldehyde (B42025) would yield (E)-1-(2-phenylvinyl)naphthalene.

Alkylation: The acidic protons of the methylene group can be removed by a strong base to generate a carbanion, which can then be alkylated by reaction with an alkyl halide. researchgate.netfrontiersin.org This allows for the introduction of various alkyl substituents at the carbon atom alpha to both the naphthalene ring and the phosphorus atom.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group. Reagents such as selenium dioxide have been used for the oxidation of α-methylnaphthalene to 1-naphthaldehyde (B104281). orgsyn.org Similar oxidative transformations could potentially convert Diethyl 1-naphthylmethylphosphonate to Diethyl 1-naphthoylphosphonate. Studies on the oxidation of 1-methylnaphthalene have also identified 1-naphthaldehyde and 1-naphthoic acid as products. nih.govethz.chsigmaaldrich.comnih.gov

Halogenation: Radical halogenation at the benzylic position is another possible transformation. Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator, are commonly used for the selective bromination of benzylic C-H bonds. masterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com This would introduce a bromine atom at the methylene bridge, yielding Diethyl (bromo(1-naphthyl)methyl)phosphonate.

| Reaction Type | Reagents | Product Type |

| Horner-Wadsworth-Emmons | 1. Strong Base (e.g., NaH) 2. Aldehyde or Ketone (R₂C=O) | (E)-1-(alkenyl)naphthalene |

| Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | Diethyl (1-(1-naphthyl)alkyl)phosphonate |

| Oxidation | Oxidizing Agent (e.g., SeO₂) | Diethyl 1-naphthoylphosphonate |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Diethyl (bromo(1-naphthyl)methyl)phosphonate |

Spectroscopic Characterization and Structural Analysis of Diethyl 1 Naphthylmethylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Diethyl 1-naphthylmethylphosphonate, ¹H, ¹³C, and ³¹P NMR studies collectively provide a complete picture of its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis identifies the different types of protons in a molecule and their neighboring environments. In a study characterizing Diethyl 1-naphthylmethylphosphonate, the compound was analyzed as a colorless oil. rsc.org The ¹H NMR spectrum, recorded on a 500 MHz instrument in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the naphthyl, methylene (B1212753), and ethoxy protons. rsc.org

The aromatic protons of the naphthalene (B1677914) ring appear in the downfield region between δ 7.37 and 8.10 ppm. rsc.org A notable feature is the signal for the methylene protons (P-CH₂-Ar), which appears as a doublet at δ 3.64 ppm with a phosphorus-hydrogen coupling constant (²JP-H) of 22.0 Hz. rsc.org This splitting pattern is characteristic of a CH₂ group directly bonded to a phosphorus atom. The ethoxy groups present as a multiplet for the OCH₂ protons around δ 3.87-3.99 ppm and a triplet for the terminal CH₃ protons at δ 1.15 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for Diethyl 1-naphthylmethylphosphonate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 8.10 | Doublet (d) | 8.5 | Naphthyl-H |

| 7.84 | Doublet (d) | 8.0 | Naphthyl-H |

| 7.76 | Doublet (d) | 8.5 | Naphthyl-H |

| 7.63 – 7.37 | Multiplet (m) | - | Naphthyl-H |

| 3.99 – 3.87 | Multiplet (m) | - | P-O-CH₂-CH₃ |

| 3.64 | Doublet (d) | 22.0 | P-CH₂-Ar |

| 1.15 | Triplet (t) | 7.1 | P-O-CH₂-CH₃ |

Source: Royal Society of Chemistry, 2018. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For Diethyl 1-naphthylmethylphosphonate, the spectrum would show signals for the aromatic carbons of the naphthalene ring, the benzylic methylene carbon, and the two carbons of the ethoxy groups. The carbon atoms closer to the electronegative oxygen and phosphorus atoms are expected to be shifted downfield. The methylene carbon and the carbons of the ethoxy group will also exhibit coupling to the phosphorus atom.

Table 2: Representative ¹³C NMR Spectroscopic Data for Diethyl 1-naphthylmethylphosphonate

| Chemical Shift (δ) ppm (Predicted) | Coupling to ³¹P (Predicted) | Assignment |

|---|---|---|

| ~134-124 | Yes/No | Naphthyl carbons |

| ~62 | Yes | P-O-C H₂-CH₃ |

| ~34 | Yes | P-C H₂-Ar |

| ~16 | Yes | P-O-CH₂-C H₃ |

Note: This table is based on expected values. Specific data is noted to be available in published literature. rsc.orgnih.gov

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis

³¹P NMR is a highly specific technique that provides information exclusively about the phosphorus atom in a molecule. For pentavalent phosphorus compounds like phosphonates, the chemical shifts typically appear in a characteristic range. For Diethyl 1-naphthylmethylphosphonate, a single resonance is expected, confirming the presence of one phosphorus environment. The signal is typically proton-decoupled to appear as a sharp singlet. The chemical shift provides confirmation of the phosphonate (B1237965) functional group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Diethyl 1-naphthylmethylphosphonate is expected to show several characteristic absorption bands. A very strong band between 1230 and 1260 cm⁻¹ is indicative of the P=O (phosphoryl) stretching vibration. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C-O-P bond stretching vibrations.

Table 3: Key IR Absorption Bands for Diethyl 1-naphthylmethylphosphonate

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Bond Vibration |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1250 | Strong | P=O Stretch |

| ~1050-1020 | Strong | P-O-C Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule. The molecular formula of Diethyl 1-naphthylmethylphosphonate is C₁₅H₁₉O₃P, corresponding to a molecular weight of approximately 278.28 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 278. The fragmentation pattern would likely involve the loss of ethoxy groups, the cleavage of the P-C bond to give a naphthylmethyl cation (m/z = 141), and other characteristic fragmentations of the phosphonate and naphthalene moieties. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision. rsc.org

X-ray Crystallography of Diethyl 1-Naphthylmethylphosphonate Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While Diethyl 1-naphthylmethylphosphonate itself is a colorless oil, its solid-state structure cannot be determined by single-crystal X-ray diffraction. rsc.org To date, a search of the public scientific literature and crystallographic databases reveals no reported crystal structures for any solid derivatives of Diethyl 1-naphthylmethylphosphonate. Therefore, no definitive solid-state structural analysis is currently available.

Table of Compounds Mentioned

| Compound Name |

|---|

| Diethyl 1-naphthylmethylphosphonate |

| Deuterated chloroform |

| Triphenylphosphine (B44618) |

Computational and Theoretical Investigations of Diethyl 1 Naphthylmethylphosphonate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

For instance, DFT calculations using the B3LYP/6-31G(d,p) basis set have been successfully applied to analyze the electronic properties of similar phosphonates. researchgate.net These studies typically involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability.

Furthermore, molecular electrostatic potential (MEP) maps can be generated through DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. In phosphonates, negative potential areas are generally localized around the oxygen atoms of the phosphoryl and ethoxy groups, indicating their susceptibility to electrophilic attack, while positive potentials are often found around the hydrogen atoms. researchgate.net

Table 1: Representative Theoretical Electronic Properties of a Diethyl Phenylmethylphosphonate Analog

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Value not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Value not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Value not available |

| Dipole Moment | Measure of the net molecular polarity | Value not available |

Note: Specific values for diethyl 1-naphthylmethylphosphonate are not available in the cited literature. The table illustrates the types of parameters obtained from DFT calculations on analogous compounds.

Conformational Analysis and Prediction of Molecular Geometry

The three-dimensional structure of diethyl 1-naphthylmethylphosphonate is critical to its function and interactions. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule. While a specific conformational analysis for diethyl 1-naphthylmethylphosphonate has not been reported, studies on similar benzylic phosphonates provide a framework for understanding its likely geometry.

The molecular structure of a related compound, diethyl [hydroxy(phenyl)methyl]phosphonate, has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. researchgate.net Such experimental data, when available, serves as a benchmark for theoretical predictions.

Computational methods, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can predict the most stable conformers by calculating their relative energies. The rotational barriers around single bonds, such as the C-C and C-P bonds, determine the flexibility of the molecule. For diethyl 1-naphthylmethylphosphonate, rotation around the bond connecting the naphthyl group to the methylene (B1212753) bridge and the P-C bond would be of particular interest.

Table 2: Predicted Geometrical Parameters for a Diethyl Phenylmethylphosphonate Analog

| Parameter | Description | Illustrative Value |

| P=O Bond Length | The length of the double bond between phosphorus and oxygen. | Value not available |

| P-C Bond Length | The length of the single bond between phosphorus and carbon. | Value not available |

| O=P-C Bond Angle | The angle formed by the phosphoryl oxygen, phosphorus, and carbon atoms. | Value not available |

| C-P-O-C Dihedral Angle | The torsion angle describing the orientation of the ethoxy groups. | Value not available |

Note: Specific values for diethyl 1-naphthylmethylphosphonate are not available in the cited literature. The table illustrates the types of parameters obtained from geometric predictions on analogous compounds.

Theoretical Studies on Reaction Pathways and Transition States in Phosphonate (B1237965) Chemistry

Theoretical studies are instrumental in mapping the reaction pathways and identifying the transition states involved in the synthesis and reactions of phosphonates. The Michaelis-Arbuzov and Michaelis-Becker reactions are classical methods for forming the C-P bond in phosphonates, and their mechanisms have been the subject of computational investigation. nih.gov

More contemporary methods, such as the palladium-catalyzed α-arylation of benzylic phosphonates, have also been studied computationally to understand the catalytic cycle and the role of ligands. acs.orgnih.gov These studies often employ DFT to calculate the energies of reactants, intermediates, transition states, and products, thereby constructing a detailed energy profile of the reaction.

For instance, in the synthesis of benzylic phosphonates from benzylic alcohols using triethyl phosphite (B83602) and a Lewis acid like ZnI₂, theoretical calculations can help elucidate whether the reaction proceeds through an S\N1 or S\N2-type mechanism by modeling the potential intermediates and transition states. acs.org Similarly, the mechanism for the formation of benzyl (B1604629) phosphonates using a PEG/KI catalytic system is thought to involve the initial formation of a benzyl iodide intermediate. nih.govfrontiersin.org

Molecular Modeling and Simulation of Interactions with Substrates

Molecular modeling and simulation techniques are employed to understand how phosphonates interact with biological targets, such as enzymes, or with other molecules in various applications. These methods can predict the binding mode and affinity of a phosphonate ligand within the active site of a protein.

While specific substrate interaction studies for diethyl 1-naphthylmethylphosphonate are not documented, the broader class of phosphonates is known to act as mimics of phosphate (B84403) esters, enabling them to interact with a range of biological molecules. acs.org Molecular docking and molecular dynamics simulations are common computational tools used for this purpose. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-substrate complex.

For example, in the context of enzyme inhibition, a phosphonate can be docked into the active site of an enzyme to predict its binding orientation and to estimate its binding free energy. This information is invaluable for the rational design of more potent and selective inhibitors.

Advanced Applications of Diethyl 1 Naphthylmethylphosphonate in Organic Synthesis

Utilization as a Crucial Building Block in the Synthesis of Complex Organic Architectures

Diethyl 1-naphthylmethylphosphonate has proven to be an invaluable building block in the assembly of complex organic molecules. Its unique structure, featuring a reactive phosphonate (B1237965) moiety attached to a bulky naphthylmethyl group, allows for its incorporation into a variety of molecular scaffolds. Organic chemists have leveraged this reagent to construct intricate frameworks that are often difficult to access through other synthetic routes.

One of the notable applications of diethyl 1-naphthylmethylphosphonate is in the synthesis of pharmaceutical agents. For instance, it is a key starting material in the synthesis of Naftopidil, a drug used for the treatment of benign prostatic hyperplasia. The phosphonate's structure provides the necessary backbone for the elaboration of the final drug molecule.

The versatility of this phosphonate ester extends to the synthesis of other complex structures. Its ability to undergo various chemical transformations, including alkylation and olefination reactions, makes it a powerful tool for carbon-carbon bond formation, a fundamental process in the construction of elaborate organic architectures. wikipedia.org

Stereoselective Synthesis of Olefinic Products via HWE Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes. wikipedia.org Diethyl 1-naphthylmethylphosphonate is a key player in this reaction, particularly in the stereoselective synthesis of olefinic products. wikipedia.orgnrochemistry.com The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org

A significant advantage of the HWE reaction using phosphonates like diethyl 1-naphthylmethylphosphonate is the high degree of stereocontrol it offers, typically favoring the formation of the (E)-alkene (trans-isomer). wikipedia.orgnrochemistry.comalfa-chemistry.com This stereoselectivity is governed by the steric interactions in the transition state of the reaction. The bulky naphthylmethyl group of the phosphonate plays a crucial role in directing the stereochemical outcome.

The general mechanism of the HWE reaction begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. nrochemistry.com Subsequent elimination of a dialkyl phosphate (B84403) salt from this intermediate yields the desired alkene. wikipedia.org The water-soluble nature of the phosphate byproduct simplifies the purification of the final olefinic product. alfa-chemistry.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium (B103445) ylide | Phosphonate-stabilized carbanion |

| Reactivity of Ylide/Carbanion | Less nucleophilic, more basic | More nucleophilic, less basic |

| Reaction with Ketones | Often sluggish with hindered ketones | Generally reacts well with ketones |

| Stereoselectivity | Can produce mixtures of (E) and (Z) isomers | Predominantly forms (E)-alkenes |

| Byproduct Removal | Triphenylphosphine (B44618) oxide can be difficult to separate | Water-soluble dialkyl phosphate is easily removed by aqueous extraction |

Precursor in the Formation of Novel Phosphonate Derivatives

Diethyl 1-naphthylmethylphosphonate serves as a versatile precursor for the synthesis of a variety of novel phosphonate derivatives. The reactivity of the phosphonate group and the benzylic position allows for a range of chemical modifications, leading to new compounds with tailored properties and potential applications.

One common transformation involves the hydrolysis of the diethyl ester groups to yield the corresponding phosphonic acid. This can be achieved under acidic or basic conditions. The resulting 1-naphthylmethylphosphonic acid can then be re-esterified with different alcohols to produce a library of phosphonate esters with varying steric and electronic properties.

Furthermore, the methylene (B1212753) bridge of diethyl 1-naphthylmethylphosphonate can be functionalized. For example, deprotonation at this position followed by reaction with an electrophile allows for the introduction of various substituents. This strategy has been employed to synthesize α-substituted phosphonates, which are valuable intermediates in organic synthesis. The ability to readily modify the structure of diethyl 1-naphthylmethylphosphonate makes it a valuable starting material for the exploration of new chemical space and the development of phosphonate-containing molecules with unique biological or material properties.

Strategic Roles in Carbon-Phosphorus Bond Forming Reactions

The synthesis of organophosphorus compounds heavily relies on the formation of stable carbon-phosphorus (C-P) bonds, and diethyl 1-naphthylmethylphosphonate plays a strategic role in reactions designed to achieve this. rushim.rumdpi.com The creation of a C-P bond is a fundamental step in the synthesis of a vast array of phosphonates, phosphinates, and phosphine (B1218219) oxides, which have widespread applications. mdpi.com

One of the most common methods for forming the C-P bond in precursors to compounds like diethyl 1-naphthylmethylphosphonate is the Michaelis-Arbuzov reaction. mdpi.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of diethyl 1-naphthylmethylphosphonate, this would involve the reaction of triethyl phosphite with 1-(halomethyl)naphthalene. This powerful reaction provides a direct and efficient route to the phosphonate ester. mdpi.com

Recent advancements in catalysis have also provided new avenues for C-P bond formation. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for connecting phosphorus-containing moieties to carbon frameworks. While not directly involved in the synthesis of diethyl 1-naphthylmethylphosphonate, the principles of these reactions are central to the broader field of organophosphorus chemistry in which this compound is a key player. These modern methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. researchgate.net The development of such catalytic systems continues to expand the toolkit available to chemists for the synthesis of complex organophosphorus compounds. researchgate.net

Contribution to the Synthesis of α-Oxycarbanilinophosphonates

The resulting α-hydroxyphosphonates can be further functionalized. For instance, the hydroxyl group can be acylated to produce α-acyloxyphosphonates. nih.gov This transformation is typically achieved by reacting the α-hydroxyphosphonate with an acyl chloride in the presence of a base to neutralize the liberated HCl. nih.gov This methodology suggests that diethyl 1-naphthylmethylphosphonate could be a precursor to α-hydroxy-1-naphthylmethylphosphonate, which could then be converted to various derivatives.

Application in the Construction of Agrochemicals and Dyes

The structural motifs present in diethyl 1-naphthylmethylphosphonate make it a valuable intermediate in the synthesis of certain agrochemicals and dyes. The synthetic methodologies employed to incorporate this phosphonate into larger, more complex structures are central to its utility in these fields.

In the realm of agrochemicals, phosphonates are known for their herbicidal and fungicidal properties. The synthesis of novel agrochemicals can involve the modification of the diethyl 1-naphthylmethylphosphonate backbone to introduce toxophoric groups or to alter the compound's solubility and transport properties within a plant. The Horner-Wadsworth-Emmons reaction, for example, can be used to link the phosphonate to other molecular fragments, leading to the creation of new potential agrochemical candidates.

Similarly, in the synthesis of dyes, the naphthyl group of diethyl 1-naphthylmethylphosphonate can serve as a chromophore. The phosphonate group can be chemically modified to attach the molecule to a substrate, such as a fabric, or to tune the electronic properties of the dye, thereby influencing its color and lightfastness. The synthetic versatility of this compound allows for its integration into a variety of dye structures.

Development of Prodrug Strategies Involving Phosphonates (Mechanistic Aspects of Release)

Phosphonates are often used as isosteres of phosphates in drug design due to their similar structure and charge at physiological pH. nih.gov However, the negative charge of phosphonates can hinder their ability to cross cell membranes. To overcome this, prodrug strategies are employed to mask the charged phosphonate group, improving oral bioavailability and cell permeability. nih.govresearchgate.net Diethyl 1-naphthylmethylphosphonate, while not a prodrug itself, is a key structural motif that can be incorporated into more complex phosphonate-containing drugs for which prodrug strategies are essential.

The general principle of a phosphonate prodrug involves attaching cleavable groups to the phosphonate moiety. nih.gov These protecting groups are designed to be removed by enzymes within the body, releasing the active phosphonate drug at the desired site of action. nih.govnih.gov

Several types of prodrug moieties have been developed, each with a specific release mechanism:

Acyloxyalkyl esters (e.g., POM): These are cleaved by esterases to release an unstable intermediate that then decomposes to release the phosphonate. nih.gov

Alkoxycarbonyloxymethyl esters (e.g., POC): Similar to acyloxyalkyl esters, these are cleaved by esterases, leading to the release of the phosphonate, carbon dioxide, and an alcohol. nih.gov

S-Acylthioethyl (SATE) esters: These are also cleaved by esterases, generating a thiol intermediate that subsequently decomposes to release the phosphonate. nih.gov

The release of the active drug from these prodrugs is often a multi-step process. For example, in the case of a bis(acyloxyalkyl) phosphonate prodrug, the first enzymatic cleavage yields a mono-ester intermediate, which is then cleaved again to release the free phosphonate. nih.gov The rate of these cleavage reactions can be tuned by modifying the structure of the prodrug moiety, allowing for control over the pharmacokinetic profile of the drug. researchgate.net

Future Perspectives and Emerging Research Directions for Diethyl 1 Naphthylmethylphosphonate

Exploration of Novel Catalytic Methods for its Synthesis and Functionalization

The conventional synthesis of benzylic phosphonates, including Diethyl 1-naphthylmethylphosphonate, has been dominated by the Michaelis-Arbuzov reaction. This method typically involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide like 1-(halomethyl)naphthalene. While robust, this reaction often requires high temperatures (120°C - 160°C), which can limit its compatibility with sensitive functional groups and presents challenges from a green chemistry perspective.

Future research is poised to move beyond these traditional constraints by exploring novel catalytic systems that offer milder reaction conditions, higher efficiency, and greater substrate scope. A significant advancement is the direct conversion of benzylic alcohols to phosphonates, a process that enhances atom economy by circumventing the need to pre-form a halide. For instance, a one-flask procedure using zinc iodide (ZnI2) as a mediator for the reaction between benzylic alcohols and triethyl phosphite has been developed. Applying this to 1-naphthalenemethanol (B1198782) could provide a more direct and efficient route to Diethyl 1-naphthylmethylphosphonate.

Transition-metal catalysis offers another powerful avenue. Palladium-catalyzed cross-coupling reactions between H-phosphonate diesters (like diethyl phosphite) and benzyl (B1604629) halides have proven effective for forming the C-P bond. Furthermore, Lewis acid-mediated Michaelis-Arbuzov reactions present a significant improvement, enabling the facile preparation of arylmethyl phosphonates at room temperature. The development of photocatalytic methods, which can generate radicals from aryl halides under visible-light illumination for C-P bond formation, also represents a frontier in phosphonate (B1237965) synthesis.

Table 1: Emerging Catalytic Strategies for Arylmethyl Phosphonate Synthesis

| Catalytic System | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Zinc Iodide (ZnI2) | Benzylic Alcohol + Triethyl Phosphite | Direct conversion, avoids halide formation | |

| Pd(OAc)2 / Xantphos | Benzyl Halide + H-Phosphonate Diester | High efficiency for C-P cross-coupling | |

| Lewis Acids | Arylmethyl Halide + Triethyl Phosphite | Room temperature reaction conditions | |

| Visible-Light Photocatalysis | Aryl Halide + Phosphite | Mild, metal-free C-P bond formation | |

| KI / K2CO3 in PEG-400 | Benzyl Halide + Dialkyl Phosphite | Sustainable, benign solvent system |

Investigation of Diethyl 1-Naphthylmethylphosphonate in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. Phosphonates, particularly diethyl phosphonate, are frequently used as key components in MCRs to generate a diverse array of heterocyclic phosphonates.

Future investigations could fruitfully explore the integration of Diethyl 1-naphthylmethylphosphonate or its precursors

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for preparing Diethyl 1-naphthylmethyl phosphate in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-naphthylmethyl alcohol and diethyl chlorophosphate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. This approach aligns with methods used for analogous organophosphate esters, such as diethyl allyl phosphate, where ethyl groups are introduced via reactive intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Identifies phosphate ester linkages (P-O-C) at 1020–1250 cm⁻¹ and aromatic C-H stretches (naphthyl group) near 3050 cm⁻¹ .

- ¹H NMR : Ethyl groups appear as triplets (δ 1.2–1.4 ppm, CH₃) and quartets (δ 4.0–4.2 ppm, OCH₂). Naphthylmethyl protons show aromatic multiplets (δ 7.0–8.5 ppm) .

Q. What are the primary toxicological endpoints assessed in studies of organophosphate esters like this compound?

- Methodological Answer : Standard endpoints include acute toxicity (LD₅₀), dermal/ocular irritation, and systemic effects (hepatic, renal, respiratory) via OECD guidelines. Subchronic studies focus on biomarkers (e.g., cholinesterase inhibition) and histopathology, with exposure routes (inhalation, dermal) prioritized based on handling risks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the flame-retardant efficacy of this compound in polymer composites?

- Methodological Answer :

- Thermal Analysis : Use TGA to quantify char residue (e.g., 300–500°C range) and DSC to monitor Tg shifts, which reflect plasticizer-polymer compatibility .

- Cone Calorimetry : Measure time to ignition (TTI), peak heat release rate (pHRR), and total heat released (THR). For example, a TTI increase from 10 s to 25 s and pHRR reduction from 167.5 kW/m² to 52.1 kW/m² indicate efficacy .

Q. What strategies are recommended for resolving contradictory data between thermal stability and mechanical performance in flame-retardant polymers incorporating this compound?

- Methodological Answer :

- Cross-Validation : Use swelling tests for crosslink density, DMA for viscoelastic properties, and SEM for char morphology.

- Synergistic Additives : Optimize plasticizer-to-polymer ratios and integrate flame-retardant synergists (e.g., THEIC) to balance char formation (TGA residue ↑) and mechanical integrity (tensile strength retention) .

Q. How can computational modeling complement experimental data in predicting the environmental persistence of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradation half-lives and log Kow values to estimate bioaccumulation potential.

- Molecular Dynamics : Simulate hydrolysis rates under varying pH/temperature. Validate with HPLC/MS to track degradation products, as applied to structurally similar organophosphates .

Notes on Experimental Design

- Safety Protocols : Follow GHS guidelines for handling corrosive organophosphates, including PPE (gloves, goggles) and waste disposal via certified agencies .

- Data Interpretation : Resolve thermal stability vs. mechanical performance conflicts by correlating TGA residue with tensile modulus and elongation-at-break .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.